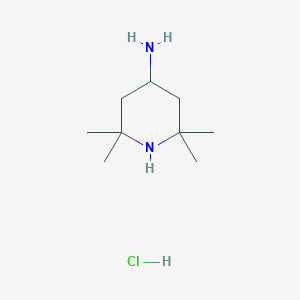
2,2,6,6-Tetramethylpiperidin-4-amine--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethylpiperidin-4-amine–hydrogen chloride (1/1) is a compound belonging to the class of organic amines. It is a derivative of piperidine, characterized by the presence of four methyl groups at positions 2, 2, 6, and 6 on the piperidine ring, and an amine group at position 4. The compound is often used in various chemical reactions due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-amine typically involves the reductive amination of the corresponding ketone. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method involves the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with ammonia and hydrogen in the presence of a catalyst such as platinum or palladium .
Industrial Production Methods
In industrial settings, the production of 2,2,6,6-Tetramethylpiperidin-4-amine often employs continuous-flow synthesis techniques. For example, 1,6-hexanediamine can be mixed with 2,2,6,6-tetramethyl-4-piperidinone and reacted with hydrogen in a micro fixed-bed reactor packed with a platinum catalyst to yield the desired product .
化学反应分析
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst is often used.
Substitution: Allylic chlorides are used in allylic amination reactions.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Secondary Amines: Formed through reduction reactions.
Allylated Tertiary Amines: Formed through substitution reactions with allylic chlorides.
科学研究应用
2,2,6,6-Tetramethylpiperidin-4-amine has a wide range of applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
作用机制
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-amine involves its role as a hindered base. The steric hindrance provided by the four methyl groups on the piperidine ring makes it a non-nucleophilic base, which is useful in various chemical reactions. The compound can form stable complexes with metals, which are used in catalytic processes .
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring and four methyl groups but without the amine group at position 4.
4-Amino-2,2,6,6-tetramethylpiperidine: Another similar compound with an amine group at position 4 but different structural properties.
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-amine is unique due to the presence of both the amine group and the four methyl groups on the piperidine ring. This combination provides it with distinct steric and electronic properties, making it highly useful in specific chemical reactions and applications.
属性
CAS 编号 |
82123-91-9 |
|---|---|
分子式 |
C9H21ClN2 |
分子量 |
192.73 g/mol |
IUPAC 名称 |
2,2,6,6-tetramethylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7,11H,5-6,10H2,1-4H3;1H |
InChI 键 |
SMPLWCUWTRTPBU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1)(C)C)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


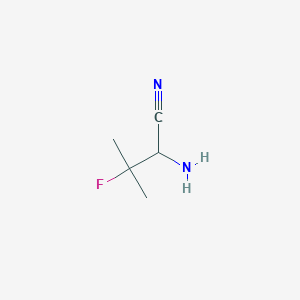

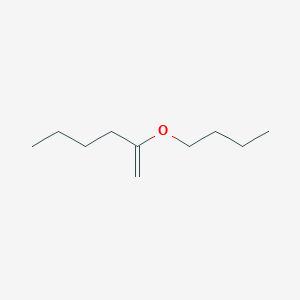
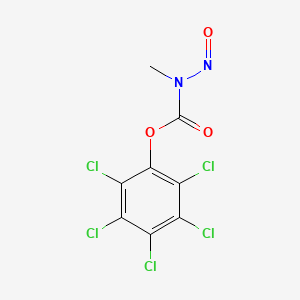
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
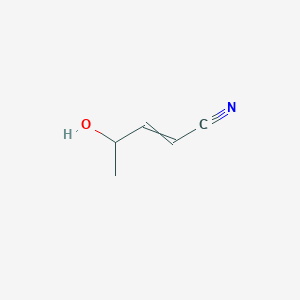
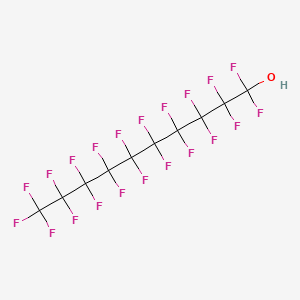

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)

![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
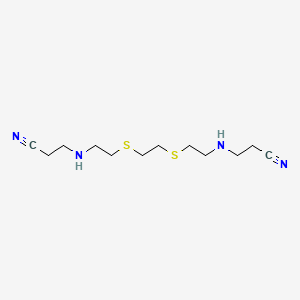
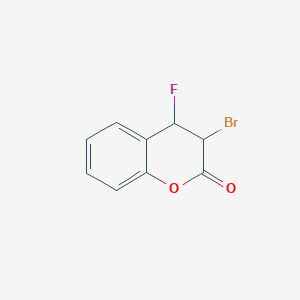
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
